molecular formula C19H18ClN3O4S2 B2666262 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 607697-62-1

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2666262
CAS No.: 607697-62-1
M. Wt: 451.94
InChI Key: HERNALGQTLJFFG-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.

    Introduction of the 2-Chlorobenzylthio Group: The thiadiazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzylthio group.

    Attachment of the Trimethoxybenzamide Moiety: Finally, the resulting compound is coupled with 3,4,5-trimethoxybenzoic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 2-chlorobenzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylthio)-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole core and benzylthio group but lacks the trimethoxybenzamide moiety.

    2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: Similar in structure but contains a nitrofuran group instead of the trimethoxybenzamide moiety.

Uniqueness

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERNALGQTLJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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